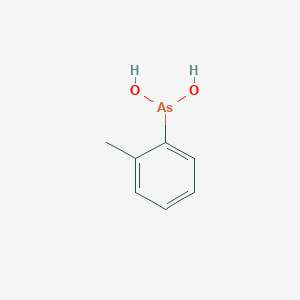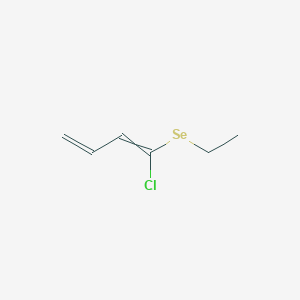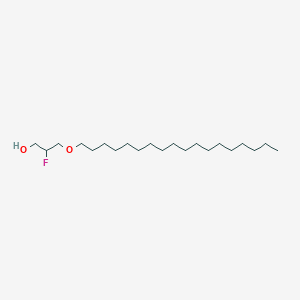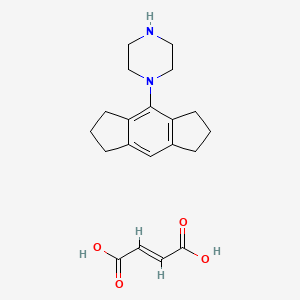
N-Butyl-N'-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiourea group, which is known for its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea typically involves the reaction of a benzimidazole derivative with a thiourea derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidazole ring can interact with DNA or proteins, affecting their function. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)thiourea
- N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea
Uniqueness
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the thiourea group. This combination of structural features imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
64151-23-1 |
|---|---|
Molekularformel |
C17H26N4S |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-butyl-3-(2-ethyl-1-propylbenzimidazol-5-yl)thiourea |
InChI |
InChI=1S/C17H26N4S/c1-4-7-10-18-17(22)19-13-8-9-15-14(12-13)20-16(6-3)21(15)11-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,19,22) |
InChI-Schlüssel |
TVMDWUBFELKNLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NC1=CC2=C(C=C1)N(C(=N2)CC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)

![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)





![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)


![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
